2-Chloro-5-iodobenzyl bromide

Description

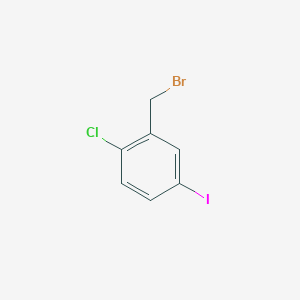

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDCZEQSQMAKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471527 | |

| Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793695-85-9 | |

| Record name | 2-Bromomethyl-1-chloro-4-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-iodobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-5-iodobenzyl bromide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-5-iodobenzyl bromide

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 793695-85-9), a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, predicted spectroscopic characteristics, and plausible synthetic pathways. Furthermore, it offers expert insights into its chemical reactivity, particularly as an electrophilic alkylating agent and a substrate in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its synthesis and application are provided to empower researchers in drug discovery and materials science. This guide is structured to serve as a foundational resource, blending established data with scientifically grounded predictions to facilitate its effective use in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a polyhalogenated aromatic compound, presenting as a light beige crystalline solid under standard conditions.[1] Its structure, featuring a reactive benzylic bromide and two distinct aromatic halogens, makes it a versatile synthetic intermediate. The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 793695-85-9 | [1] |

| Molecular Formula | C₇H₄BrClI | [1] |

| Molecular Weight | 362.27 g/mol | Calculated |

| IUPAC Name | 1-(Bromomethyl)-2-chloro-5-iodobenzene | N/A |

| Physical Form | Light beige crystalline solid | [1] |

| Melting Point | 158-161 °C | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane and ethanol. | [1] |

Spectroscopic Characterization (Predicted)

Specific, publicly available spectroscopic data for this compound is limited. However, a detailed analysis can be reliably predicted based on its structure and data from closely related analogues such as 2-chlorobenzyl bromide and 2-iodobenzyl bromide.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature a distinct singlet for the benzylic methylene protons (-CH₂Br) in the downfield region, typically around δ 4.5-4.8 ppm . This significant downfield shift is caused by the deshielding effect of the adjacent bromine atom. The aromatic region should display three signals corresponding to the protons on the substituted benzene ring, likely between δ 7.0-7.9 ppm . The precise shifts and coupling patterns will depend on the combined electronic effects of the chloro and iodo substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show seven distinct signals. The benzylic carbon (-CH₂Br) is expected to appear in the range of δ 30-35 ppm . The six aromatic carbons will resonate between δ 128-142 ppm , with the carbon atoms directly bonded to the halogens (C-Cl and C-I) showing characteristic shifts. The C-I bond, in particular, will induce a significant upfield shift on the carbon it is attached to (around δ 90-95 ppm ).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ . The C=C stretching vibrations of the aromatic ring should appear in the 1450-1600 cm⁻¹ region. A strong peak corresponding to the C-Br stretching vibration of the benzylic bromide will be present in the fingerprint region, typically around 600-700 cm⁻¹ .

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks around m/z 362, confirming the elemental composition. A prominent fragment ion is expected at m/z 282, corresponding to the loss of the bromine radical ([M-Br]⁺), forming the stable 2-chloro-5-iodobenzyl cation.

Synthesis and Purification

Postulated Synthetic Pathway

Caption: Postulated two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Reduction of 2-Chloro-5-iodobenzoic Acid

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~1.2 eq) via the dropping funnel over 30 minutes. Causality Note: Borane is a milder reducing agent than LiAlH₄, offering better selectivity for the carboxylic acid and simplifying the workup.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl (aq).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-iodobenzyl alcohol.

Step 2: Bromination of 2-Chloro-5-iodobenzyl Alcohol

-

Setup: Dissolve the crude 2-chloro-5-iodobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. Causality Note: PBr₃ is a highly effective reagent for converting primary alcohols to bromides via an Sₙ2 mechanism. Maintaining a low temperature minimizes potential side reactions.

-

Reaction: Stir the mixture at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Carefully pour the reaction mixture over ice water and transfer to a separatory funnel. Separate the organic layer, and wash successively with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a light beige solid.[1]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its nature as a potent electrophile. The benzylic carbon is highly activated towards nucleophilic attack due to the excellent leaving group ability of the bromide ion. This makes it an invaluable reagent for introducing the 2-chloro-5-iodobenzyl moiety into various molecular scaffolds.

Application as an Alkylating Agent

A primary application is in the alkylation of nucleophiles such as amines, phenols, and thiols. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Caption: Generalized workflow for nucleophilic substitution reactions.

Generalized Protocol: N-Alkylation of a Primary Amine

-

Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC, observing the consumption of the amine.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to yield the desired secondary amine.

Substrate for Suzuki-Miyaura Cross-Coupling

The presence of an iodo-substituent on the aromatic ring allows this molecule to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The reactivity order for aryl halides in oxidative addition is I > Br > Cl, making the iodo position the primary site for coupling under standard conditions.[2]

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Generalized Protocol: Suzuki-Miyaura Coupling

-

Setup: To a Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.5 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of solvents, typically dioxane and water (e.g., 4:1 ratio). Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions. Based on its chemical structure and data from related benzyl halides, it is classified as a corrosive compound that causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Ensure adequate ventilation. Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

References

A Technical Guide to 2-Chloro-5-iodobenzyl bromide: Synthesis, Reactivity, and Applications in Advanced Research

This in-depth technical guide provides a comprehensive overview of 2-chloro-5-iodobenzyl bromide (CAS No. 793695-85-9), a highly functionalized aromatic building block. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Core Compound Identity and Physicochemical Properties

This compound is a tri-substituted benzene derivative featuring chloro, iodo, and bromomethyl functionalities. This unique combination of halogens and a reactive benzyl bromide moiety makes it a versatile intermediate in organic synthesis. The presence of three distinct halogen atoms at specific positions on the aromatic ring allows for selective and sequential chemical transformations, a crucial attribute in the multi-step synthesis of complex target molecules.

The compound is a light beige crystalline solid under standard laboratory conditions.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 793695-85-9 | [1] |

| Molecular Formula | C₇H₄BrClI | [1] |

| Molecular Weight | 347.37 g/mol | |

| IUPAC Name | 1-(Bromomethyl)-2-chloro-5-iodobenzene | |

| Appearance | Light beige crystalline solid | [1] |

| Melting Point | 158-161 °C | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethanol. | [1] |

| Canonical SMILES | C1=CC(=C(C=C1I)Cl)CBr | |

| InChI Key | Not readily available |

Synthesis and Purification: A Guided Protocol

The synthesis of this compound is typically achieved through the benzylic bromination of the corresponding toluene precursor, 2-chloro-5-iodotoluene. The causality behind this experimental choice lies in the enhanced reactivity of the benzylic position. The intermediate benzylic radical is stabilized by resonance with the aromatic pi system, making this position selectively susceptible to radical halogenation over aromatic substitution.[2] While a specific documented protocol for this exact compound is scarce in peer-reviewed literature, a robust and reliable synthesis can be designed based on well-established methodologies for analogous compounds.[3]

A plausible and commonly employed method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[3]

Diagram of Plausible Synthetic Workflow

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Postulated)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-chloro-5-iodotoluene in a suitable inert solvent such as carbon tetrachloride or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.05 equivalents). The use of NBS is critical as it provides a low, constant concentration of bromine radicals, minimizing side reactions.

-

Reaction Conditions: Heat the mixture to reflux (around 80°C for carbon tetrachloride) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.[1]

Spectroscopic Characterization

Due to the limited availability of published spectra for this compound, the following table provides expected spectroscopic characteristics based on data from structurally similar compounds, such as 2-iodobenzyl bromide and 2-chlorobenzyl bromide.[4][5]

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.8 ppm. The benzylic methylene protons (-CH₂Br) are expected to show a characteristic singlet further downfield, likely in the range of δ 4.4-4.8 ppm. |

| ¹³C NMR | Aromatic carbons would exhibit signals in the δ 125-140 ppm region. The carbon attached to the iodine will be significantly shifted upfield due to the heavy atom effect. The benzylic carbon (-CH₂Br) would appear in the δ 30-35 ppm range. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹) and the methylene group (~2950-2850 cm⁻¹). Aromatic C=C stretching vibrations around 1600 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region at lower frequencies. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (347.37 g/mol ) with a characteristic isotopic pattern due to the presence of bromine, chlorine, and iodine atoms. |

Reactivity and Mechanistic Insights

The primary utility of this compound in synthetic chemistry stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Benzyl halides are particularly reactive towards nucleophilic substitution. They can undergo both Sₙ1 and Sₙ2 reaction mechanisms. As a primary halide, an Sₙ2 pathway is generally favored. However, the stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, allows for an Sₙ1 pathway as well, especially with weaker nucleophiles or in polar protic solvents.[6][7] This high reactivity allows for the facile introduction of a variety of functional groups at the benzylic position, such as ethers, esters, amines, and nitriles.

Diagram of a Generalized Nucleophilic Substitution Workflow

Caption: Generalized workflow for nucleophilic substitution using this compound.

Applications in Research and Development

The strategic placement of three different halogens makes this compound a valuable tool in medicinal chemistry and materials science. The differential reactivity of the C-Br, C-Cl, and C-I bonds allows for selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

Role in Drug Discovery

The precursor to our title compound, 2-chloro-5-iodobenzoic acid, is a key intermediate in the synthesis of certain anti-diabetic drugs. The unique electronic properties conferred by the halogen substituents can influence the binding affinity of a molecule to its biological target. This compound can be used to introduce this substituted benzyl moiety into a larger molecule, acting as a pharmacophore or a scaffold for further elaboration. For instance, it can be used as a stable protecting group for amines, which can later be removed under specific catalytic conditions.[1]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is known to cause severe skin burns and eye damage.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] It is also light and moisture-sensitive.[8]

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis. Its unique substitution pattern offers a platform for selective chemical modifications, making it a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible utilization in the laboratory.

References

- EvitaChem. (n.d.). Buy this compound (EVT-344030) | 793695-85-9.

- Chemistry LibreTexts. (2021, December 12). 8.

- Fisher Scientific. (2011, August 16).

- EvitaChem. (n.d.). Buy 2-Bromo-5-chloro-3-iodobenzyl alcohol (EVT-12991426).

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution....

- Sigma-Aldrich. (2025, April 30).

- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.

- BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromo-5-chlorobenzyl bromide.

- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.

- Sigma-Aldrich. (2024, September 6).

- KSCL (KRISHNA). (n.d.).

- TCI Chemicals. (2025, February 11).

- The Royal Society of Chemistry. (n.d.).

- (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- (n.d.). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.

- Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka.

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

- ChemicalBook. (n.d.). 2-Iodobenzyl bromide(40400-13-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chlorobenzyl bromide(611-17-6) 13C NMR spectrum.

- Smolecule. (n.d.). Buy 2-Bromo-5-fluoro-4-iodobenzyl bromide.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-iodobenzoic acid 97 19094-56-5.

- PubChem. (n.d.). 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472.

- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

Sources

- 1. Buy this compound (EVT-344030) | 793695-85-9 [evitachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Iodobenzyl bromide(40400-13-3) 1H NMR [m.chemicalbook.com]

- 5. 2-Chlorobenzyl bromide(611-17-6) 13C NMR spectrum [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 8. fishersci.com [fishersci.com]

Whitepaper: A Comprehensive Technical Guide to 2-Chloro-5-iodobenzyl Bromide

Abstract: This technical guide offers an in-depth analysis of 2-chloro-5-iodobenzyl bromide (CAS No. 793695-85-9), a halogenated aromatic compound with significant utility in organic synthesis and medicinal chemistry. This document explores its molecular structure, physicochemical properties, synthetic methodologies, and key applications. It is intended for an audience of researchers, scientists, and professionals in drug development, providing expert insights and detailed protocols to facilitate its effective use in a laboratory environment.

Introduction: The Strategic Importance of Multi-functional Halogenated Aromatics

Halogenated benzyl halides are pivotal building blocks in organic chemistry, prized for their versatility in constructing complex molecular architectures. The reactivity of the benzylic halide group allows for facile nucleophilic substitution, while the halogen substituents on the aromatic ring can direct further chemical modifications and modulate the electronic properties of the molecule.

This compound is a particularly valuable reagent due to its distinct trifunctional nature. The presence of chloro, iodo, and bromomethyl groups on the benzene ring provides a platform for highly regioselective transformations. This guide will elucidate the structural nuances of this compound and their implications for its chemical behavior and applications.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the molecular structure and physical characteristics of this compound is essential for its successful application.

Structural Analysis

The molecular structure consists of a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 5-position, and a bromomethyl group at the 1-position.

-

Systematic Name: 1-(Bromomethyl)-2-chloro-5-iodobenzene

-

Molecular Formula: C₇H₅BrClI[1]

-

Molecular Weight: 347.37 g/mol [2]

-

CAS Number: 793695-85-9[1]

The positioning of the substituents is critical to its reactivity. The ortho-chloro group influences the steric and electronic environment of the benzylic bromide, while the para-iodo group serves as a reactive site for cross-coupling reactions.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, storage, and characterization.

| Property | Value | Source(s) |

| Appearance | Light beige crystalline solid | [1] |

| Melting Point | 158°C to 161°C | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethanol. | [1] |

| Stability | Stable under standard laboratory conditions, but sensitive to strong nucleophiles. | [1] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired for each batch to confirm identity and purity.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the bromination of the corresponding toluene precursor. A grasp of the reaction mechanism is vital for optimizing yield and purity.

Recommended Synthetic Protocol: Radical Bromination

A widely employed and effective method for synthesizing this compound is the radical bromination of 2-chloro-5-iodotoluene. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). A similar methodology is used for the synthesis of other halogenated benzyl bromides.[3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodotoluene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.

-

Initiation and Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Irradiation with a UV lamp can facilitate the initiation of the radical reaction.

-

Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, remove the succinimide byproduct by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Rationale for Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is favored over elemental bromine as it maintains a low and steady concentration of bromine, thereby minimizing undesirable side reactions like aromatic bromination.

-

Radical Initiator: BPO or AIBN is essential for generating the initial bromine radicals that propagate the chain reaction.

-

Inert Atmosphere: An inert atmosphere prevents the quenching of radical intermediates by atmospheric oxygen.

Mechanistic Pathway

The synthesis proceeds through a free-radical chain reaction mechanism.

Caption: Free-radical mechanism for the synthesis of this compound.

Applications in Organic Synthesis and Drug Discovery

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of diverse organic molecules, especially within the pharmaceutical sector.[1]

Nucleophilic Substitution Reactions

The primary role of this compound is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is highly susceptible to attack by a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward incorporation of the 2-chloro-5-iodobenzyl moiety into larger molecular scaffolds. The electrophilicity of the benzyl bromide moiety is a key factor in its mechanism of action.[1]

Caption: General schematic for nucleophilic substitution reactions involving this compound.

Cross-Coupling Reactions

The iodine atom on the aromatic ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[1] This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position, significantly expanding the synthetic possibilities. In these coupling reactions, oxidative addition occurs with palladium catalysts, followed by transmetalation and reductive elimination.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is fully consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic byproducts. The organic product is then purified using column chromatography.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Health Hazards: This compound is a lachrymator and can cause severe skin burns and eye damage.[5][6][7][8] Inhalation may lead to allergy or asthma symptoms, or breathing difficulties. It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8] It is sensitive to moisture and should be handled and stored under an inert gas. Keep away from incompatible materials such as strong oxidizing agents.[8]

Always consult the Safety Data Sheet (SDS) prior to handling this compound. [5][6][7][8]

Conclusion

This compound is a highly adaptable and valuable intermediate in modern organic synthesis. Its unique trifunctional substitution pattern facilitates a broad spectrum of chemical transformations, positioning it as a key building block in the creation of complex molecules for diverse applications, including pharmaceuticals and materials science. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its safe and effective use in research and development.

References

- Bachman, G. B., & Hellman, H. (1951). Notes - The Synthesis of Some Substituted Benzyl Iodides and Related Compounds. Journal of the American Chemical Society, 73(7), 3443–3444.

-

Alfa Aesar. 3-Iodobenzyl bromide Safety Data Sheet. (2006-09-01). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Available at: [Link]

-

PubChem. 1-Bromo-2-chloro-5-iodobenzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Organic Synthesis Enabled by 2-Chloro-5-iodobenzoic Acid. (2025-10-10). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. Available at: [Link]

Sources

- 1. Buy this compound (EVT-344030) | 793695-85-9 [evitachem.com]

- 2. Buy 2-Bromo-5-chloro-3-iodobenzyl alcohol (EVT-12991426) [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.es [fishersci.es]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of Halogenated Benzyl Bromides

Abstract: This technical guide provides a comprehensive analysis of the factors governing the reactivity of halogenated benzyl bromides, a class of reagents of paramount importance in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] We will dissect the intricate balance of electronic and steric effects imparted by halogen substituents on the aromatic ring and explore how these influences dictate the mechanistic pathway—Sₙ1 versus Sₙ2—of nucleophilic substitution at the benzylic carbon. This guide is intended for researchers, chemists, and drug development professionals seeking to rationalize and predict the chemical behavior of these versatile synthetic intermediates. By grounding our discussion in mechanistic principles and quantitative data, we aim to provide actionable insights for experimental design and optimization.

The Duality of the Benzyl System: A Mechanistic Crossroads

Benzyl halides occupy a unique position in the landscape of nucleophilic substitution substrates. Unlike simple primary alkyl halides that react almost exclusively via an Sₙ2 mechanism, or tertiary halides that favor the Sₙ1 pathway, primary benzylic systems like benzyl bromide are proficient in both.[3][4] This dual reactivity is the cornerstone of their synthetic utility and is rooted in the structure of the transition states and intermediates involved.

-

The Sₙ1 Pathway: This stepwise mechanism involves the initial, rate-determining departure of the leaving group (Br⁻) to form a carbocation intermediate. The benzylic carbocation is exceptionally stable due to the delocalization of the positive charge into the adjacent π-system of the aromatic ring.[5][6] This resonance stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway accessible even for a primary substrate.

-

The Sₙ2 Pathway: This concerted mechanism involves a single transition state where the nucleophile attacks the electrophilic benzylic carbon from the backside as the bromide ion departs.[5][7] For primary benzyl bromides, the reaction center is relatively unhindered, allowing facile access for the nucleophile. Furthermore, the transition state is stabilized by the overlap of the p-orbitals of the aromatic ring with the developing p-orbital on the alpha-carbon, which delocalizes electron density.[8]

The preferred pathway is a function of reaction conditions: strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism, while weak nucleophiles and polar protic solvents (solvolysis) promote the Sₙ1 pathway.[4][9] The introduction of halogen substituents onto the aromatic ring adds another layer of complexity, directly modulating the electronic and steric environment of the reaction center.

Figure 1: Mechanistic choice for halogenated benzyl bromides.

Electronic Effects of Halogen Substituents

Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[10][11]

-

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and destabilizes positive charge.[12] The strength of this effect decreases with decreasing electronegativity: F > Cl > Br > I.[11]

-

Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions, and can stabilize an adjacent positive charge.[10][12]

For halogens, the inductive effect is generally stronger than the resonance effect, making them net deactivating groups in the context of electrophilic aromatic substitution.[11] However, in the context of nucleophilic substitution at the benzylic position, this balance critically influences the stability of carbocation intermediates (Sₙ1) and the electrophilicity of the benzylic carbon (Sₙ2).

Impact on Sₙ1 Reactivity

In an Sₙ1 reaction, the rate is determined by the stability of the benzylic carbocation. The substituent's net effect on this intermediate is position-dependent.

-

Para Substituents: A halogen at the para position can directly stabilize the carbocation through its +R effect, delocalizing the positive charge onto the halogen itself. This stabilizing resonance competes with the destabilizing -I effect.

-

Meta Substituents: A halogen at the meta position cannot exert its +R effect on the benzylic carbon. Therefore, only the destabilizing -I effect is operative, which significantly retards the Sₙ1 reaction rate compared to the unsubstituted analog.

-

Ortho Substituents: The effect is complex, involving a combination of the +R and -I effects, as well as potential steric hindrance which will be discussed later.

Figure 2: Resonance stabilization by a para-halogen substituent.

Impact on Sₙ2 Reactivity

In an Sₙ2 reaction, the rate is influenced by the electrophilicity of the benzylic carbon and the stability of the transition state. The electron-withdrawing inductive effect (-I) of halogens increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophile for nucleophilic attack. This effect tends to accelerate Sₙ2 reactions. The transition state can also be stabilized by delocalization of electron density into the aromatic ring.[8] Therefore, electron-withdrawing groups are generally expected to increase the Sₙ2 reaction rate.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria.[13] It is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

-

ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.[13][14] A negative ρ value signifies that the reaction is accelerated by electron-donating groups (i.e., a buildup of positive charge in the transition state, as in an Sₙ1 reaction). A positive ρ value indicates the reaction is favored by electron-withdrawing groups (a buildup of negative charge).

Table 1: Hammett Substituent Constants (σ) for Halogens

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -I | +0.35 | +0.18 |

Data sourced from established literature values.

The σ_para values for halogens are less positive than their σ_meta counterparts, reflecting the partial cancellation of the -I effect by the +R effect at the para position.

Comparative Reactivity: A Quantitative Look at Solvolysis

Solvolysis reactions, typically conducted in polar protic solvents like aqueous ethanol or acetone, are excellent models for studying Sₙ1 reactivity because the nucleophile is weak and the solvent can support ion formation. The relative rates of solvolysis for various halogenated benzyl bromides reveal the net electronic and steric impact of the substituent.

Table 2: Relative Solvolysis Rates (k_rel) of Halogenated Benzyl Bromides

| Substituent (X) in X-C₆H₄CH₂Br | Relative Rate (k_rel vs. X=H) | Mechanistic Interpretation |

|---|---|---|

| H | 1.00 | Baseline Sₙ1/Sₙ2 character |

| p-F | ~1.2 | Slight acceleration; +R > -I stabilization of carbocation |

| p-Cl | ~0.7 | Slight deceleration; -I > +R destabilization |

| p-Br | ~0.6 | Slight deceleration; -I > +R destabilization |

| p-I | ~0.8 | Slight deceleration; balance of weaker -I and polarizability |

| m-Cl | ~0.1 | Strong deceleration; dominant -I effect destabilizes carbocation |

| o-Cl | ~0.05 | Very strong deceleration; combination of -I effect and steric hindrance |

Note: Values are illustrative, based on trends reported in kinetic studies.[15] Absolute values vary with reaction conditions.

From the data, we can deduce key principles:

-

Meta-Halogens: As predicted, a meta-halogen strongly deactivates the substrate towards Sₙ1 reaction due to its powerful inductive electron withdrawal.

-

Para-Halogens: The effect is more nuanced. Fluorine, with the weakest inductive effect and strong resonance donation, can slightly accelerate the reaction. For Cl, Br, and I, the stronger inductive effect generally outweighs the resonance donation, leading to a modest rate decrease.

-

Ortho-Halogens: An ortho-halogen causes the most significant rate reduction. This is attributable to both the strong inductive effect and, critically, steric hindrance . The bulky halogen atom can impede the formation of a planar carbocation intermediate and hinder the departure of the leaving group and subsequent solvent approach.

Experimental Protocols for Reactivity Assessment

To ensure the trustworthiness and reproducibility of reactivity data, standardized experimental protocols are essential.

Protocol: Kinetic Measurement of Solvolysis Rates by Conductometry

This protocol outlines a method for determining the first-order rate constant (k) for the solvolysis of a halogenated benzyl bromide. The reaction produces HBr, leading to an increase in the conductivity of the solution, which can be monitored over time.

Materials:

-

Halogenated benzyl bromide (e.g., 4-chlorobenzyl bromide)

-

Solvent: 80:20 (v/v) Acetone/Water

-

Conductivity meter and probe

-

Constant temperature water bath (e.g., 25.0 ± 0.1 °C)

-

Volumetric flasks, pipettes, stopwatch

Procedure:

-

Thermostatting: Allow the solvent and a sealed, concentrated stock solution of the benzyl bromide in dry acetone to equilibrate in the constant temperature water bath for at least 30 minutes.

-

Initiation: Pipette a known volume of the solvent into the conductivity cell. Once the temperature reading is stable, rapidly inject a small, known volume of the benzyl bromide stock solution to achieve the desired final concentration (e.g., 0.01 M). Start the stopwatch immediately.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) until the reading remains stable for several consecutive measurements (reaction completion, t_∞).

-

Data Analysis: The first-order rate constant, k, is determined by plotting ln(G_∞ - G_t) versus time (t), where G_t is the conductivity at time t and G_∞ is the final conductivity. The slope of the resulting straight line is equal to -k.

Figure 3: Workflow for a conductometric kinetic study.

Protocol: Representative Sₙ2 Synthesis of a Benzyl Ether

This protocol details the synthesis of 4-chlorobenzyl methyl ether, a classic example of an Sₙ2 reaction using a strong nucleophile (methoxide).

Materials:

-

4-Chlorobenzyl bromide

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether, Saturated aq. NH₄Cl, Brine

-

Magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Substrate Addition: Dissolve 4-chlorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the stirred methoxide solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude product. Purify further by flash column chromatography on silica gel if necessary.

Conclusion and Outlook for Drug Development

The reactivity of a halogenated benzyl bromide is a finely tuned property governed by the interplay of inductive, resonance, and steric effects of the halogen substituent.

-

Sₙ1 Reactivity: Generally disfavored by electron-withdrawing halogens, especially at the meta and ortho positions. Para-substituents show a more subtle effect, with fluorine being slightly activating and heavier halogens being slightly deactivating.

-

Sₙ2 Reactivity: Generally favored by the inductive electron-withdrawing nature of halogens, but can be severely hampered by steric hindrance from ortho substituents.

For drug development professionals, this understanding is critical. It allows for the rational selection of building blocks to control reaction rates, prevent side reactions, and enable selective transformations. For instance, the differential reactivity between a highly reactive benzylic bromide and a much less reactive aryl halide on the same molecule can be exploited for sequential, site-selective functionalization, a powerful strategy in the synthesis of complex molecular architectures.[16] As synthetic methodologies continue to advance, the predictable and tunable reactivity of halogenated benzyl bromides ensures their enduring role as indispensable tools in the creation of novel therapeutics.

References

- Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. BenchChem.

- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora.

- Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary.

- Khan Academy. (n.d.).

- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.

- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances.

- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances.

- TMP Chem. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube.

- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.

- The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.

- Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.

- Oxford Reference. (n.d.).

- LibreTexts. (2022).

- Fengchen Group. (n.d.). Benzyl Bromide: Properties, Applications, and Industry Insights. Fengchen Group.

- ResearchGate. (2025). Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution.

- Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.

- Wikipedia. (n.d.).

- Michigan State University. (n.d.).

- Wisdomlib. (2024). Benzyl halides: Significance and symbolism. Wisdomlib.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide. BenchChem.

- University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships.

- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.

- Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts.

Sources

- 1. innospk.com [innospk.com]

- 2. Benzyl halides: Significance and symbolism [wisdomlib.org]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 15. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-5-iodobenzyl bromide: Synthesis, Properties, and Handling

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-5-iodobenzyl bromide (C₇H₅BrClI), a versatile tri-halogenated aromatic compound. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details a robust synthetic protocol, purification methods, and in-depth analysis of its spectral characteristics. Furthermore, this guide emphasizes safe handling procedures and outlines the compound's potential applications as a reactive intermediate in the synthesis of complex molecular architectures.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring chloro, iodo, and bromo substituents on a benzyl scaffold, offers multiple points for chemical modification. The benzylic bromide provides a reactive site for nucleophilic substitution, enabling the introduction of the 2-chloro-5-iodobenzyl moiety into various molecular frameworks. The presence of both chlorine and iodine on the aromatic ring allows for selective participation in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This multi-faceted reactivity makes it a key building block for the construction of novel pharmaceutical agents and functional materials.

This guide will provide a detailed exploration of the synthesis of this compound from commercially available precursors, its purification to a high degree of purity, and a thorough characterization of its physical and spectral properties. A significant emphasis is placed on the principles behind the experimental procedures and the safe handling of this lachrymatory and corrosive compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 793695-85-9 | [1] |

| Molecular Formula | C₇H₅BrClI | [1] |

| Molecular Weight | 331.37 g/mol | [1] |

| Appearance | Light beige crystalline solid | [1] |

| Melting Point | 158-161 °C | [1] |

| Solubility | Soluble in dichloromethane and ethanol | [1] |

| Stability | Stable under standard laboratory conditions; sensitive to strong nucleophiles | [1] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-chloro-5-iodobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination of the benzylic alcohol. A more direct and common approach for benzylic bromination is the free-radical bromination of the corresponding toluene derivative, 2-chloro-5-iodotoluene.

Synthesis of the Precursor: 2-Chloro-5-iodobenzoic acid

A common route to 2-chloro-5-iodobenzoic acid begins with o-chlorobenzoic acid, which undergoes nitration, reduction, and then a diazotization-iodination sequence.[2] This multi-step synthesis provides the necessary precursor for the subsequent bromination.

Proposed Synthesis: Free-Radical Bromination of 2-Chloro-5-iodotoluene

A highly effective method for the synthesis of benzyl bromides is the free-radical bromination of the corresponding toluene derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (ABN) or benzoyl peroxide, under photochemical or thermal conditions.[3][4]

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound via free-radical bromination.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-5-iodotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bisulfite solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodotoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.[4]

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.[5]

-

Wash the filtrate with a saturated sodium bisulfite solution to quench any remaining bromine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a crystalline solid.[6]

-

Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (CH₂Br) and signals in the aromatic region for the three protons on the benzene ring.

-

δ ~4.5 ppm (s, 2H, -CH₂Br): The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring.

-

δ ~7.0-7.8 ppm (m, 3H, Ar-H): The aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display seven distinct signals: one for the benzylic carbon and six for the aromatic carbons.

-

δ ~30-35 ppm (-CH₂Br): The benzylic carbon will appear in this region.

-

δ ~90-150 ppm (Ar-C): The six aromatic carbons will resonate in this range. The carbon bearing the iodine atom (C-I) is expected to be at a higher field (lower ppm) around 90-100 ppm, while the carbon attached to the chlorine (C-Cl) will be in the region of 130-135 ppm. The remaining aromatic carbons will have chemical shifts influenced by the positions of the various substituents.[7]

FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

3100-3000 cm⁻¹ (C-H stretch, aromatic): Weak to medium intensity bands.

-

~1580, ~1470 cm⁻¹ (C=C stretch, aromatic): Medium to strong intensity bands characteristic of the benzene ring.

-

~1210 cm⁻¹ (CH₂ wag): A characteristic absorption for the benzylic CH₂Br group.

-

~800-750 cm⁻¹ (C-Cl stretch): A strong band in this region.

-

~600-500 cm⁻¹ (C-I stretch): A band in the lower frequency region.

-

~690-515 cm⁻¹ (C-Br stretch): A band in the lower frequency region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight of 331.37 g/mol will be observed. The isotopic pattern will be complex due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

-

Major Fragmentation: A prominent fragment will be the loss of the bromine atom (-Br), resulting in a benzylic cation at m/z 252. This fragment will also exhibit an isotopic pattern due to the presence of chlorine. Further fragmentation of the aromatic ring is also expected.[8]

Diagram 2: Logical Workflow for Characterization

Caption: A logical workflow for the purification and analytical characterization of this compound.

Reactivity and Applications

This compound is a highly versatile synthetic intermediate due to its multiple reactive sites.

-

Nucleophilic Substitution: The benzylic bromide is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-chloro-5-iodobenzyl group.

-

Cross-Coupling Reactions: The chloro and iodo substituents on the aromatic ring can be selectively functionalized through various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in these reactions, allowing for sequential and site-selective modifications.

-

Applications in Drug Discovery: This compound serves as a key building block in the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. The halogen atoms can be replaced with other functional groups to modulate the biological activity of the target molecules.

-

Materials Science: The ability to introduce this tri-halogenated moiety into polymers and other materials can impart specific properties such as flame retardancy, altered electronic properties, and increased refractive index.

Safety and Handling

Substituted benzyl bromides, including this compound, are known to be lachrymatory (tear-inducing) and corrosive.[9] Strict adherence to safety protocols is essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents.[12] It should be protected from light and moisture.[12]

-

Spill Response: In case of a spill, evacuate the area and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed container for proper disposal.[12]

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a highly functionalized and valuable intermediate in modern organic synthesis. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an important tool for the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, with a strong emphasis on safe handling practices. By understanding the properties and reactivity of this compound, researchers can effectively and safely utilize it in their synthetic endeavors.

References

-

Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

- Patents, Google. (n.d.). CN107098791B - Preparation method of benzyl bromide.

- Patents, Google. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.

-

Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid - Eureka. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

-

ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzyl bromide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

YouTube. (2019, November 4). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka. Retrieved from [Link]

-

YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US 9,315,438 B2 - (12) United States Patent (10) Patent No.:.

-

ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

-

Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

YouTube. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. Retrieved from [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 6. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 11. lgcstandards.com [lgcstandards.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to 2-Chloro-5-iodobenzyl Bromide: A Strategic Intermediate in Complex Synthesis

Abstract

2-Chloro-5-iodobenzyl bromide is a tri-functionalized aromatic compound whose strategic importance in multi-step organic synthesis, particularly in pharmaceutical and materials science, is derived from the orthogonal reactivity of its distinct halogen and benzylic bromide moieties. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and reactivity. It elucidates the causality behind its use as a versatile chemical intermediate, offering detailed, field-proven protocols and mechanistic insights to guide researchers and drug development professionals in leveraging its unique chemical architecture for the construction of complex molecular targets.

Introduction: The Strategic Value of Orthogonal Reactivity

In the intricate landscape of drug discovery and complex molecule synthesis, the efficiency of a synthetic route is often dictated by the strategic use of intermediates that allow for selective, sequential chemical transformations. This compound (CAS No. 793695-85-9) has emerged as a pivotal building block due to its unique arrangement of three distinct reactive sites: a highly reactive benzylic bromide, a moderately reactive aryl iodide, and a less reactive aryl chloride.[1] This differential reactivity enables chemists to perform orthogonal synthesis, a strategy where specific functional groups can be addressed independently without the need for extensive protecting group manipulations.[2]

The benzylic bromide is an excellent electrophile, susceptible to nucleophilic substitution (SN2) reactions, making it ideal for introducing the 2-chloro-5-iodobenzyl scaffold onto a substrate.[3] The aryl iodide is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.[4][5] The aryl chloride, being the most robust of the three, can be functionalized under more forcing conditions, often as the final step in a synthetic sequence. This tiered reactivity is the cornerstone of its utility, providing a logical and efficient pathway for building molecular complexity.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.

Core Properties

The key physicochemical data for this compound are summarized below. It is typically a light beige crystalline solid used as a reagent in organic synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 793695-85-9 | [1] |

| Molecular Formula | C₇H₄BrClI | [1] |

| Molecular Weight | 349.27 g/mol | Calculated |

| IUPAC Name | 1-(Bromomethyl)-2-chloro-5-iodobenzene | N/A |

| Physical Form | Light beige crystalline solid | [1] |

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazard Statements: The compound is classified as causing severe skin burns and eye damage.[6][7][8] It is a lachrymator and may cause respiratory irritation.[8]

-

Precautionary Measures:

-

Work in a well-ventilated chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including impervious gloves, a lab coat, and chemical safety goggles/face shield.[9]

-

Avoid inhalation of dust and contact with skin and eyes.[7][9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere and protected from light and moisture.[7]

-

-

In Case of Exposure:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[8]

-

Synthesis and Manufacturing

The synthesis of this compound typically begins with a more readily available precursor, 2-chloro-5-iodobenzoic acid.[1][10] The synthesis of this acid itself is a multi-step process, often starting from methyl anthranilate, which undergoes iodination, a Sandmeyer reaction for chlorination, and finally hydrolysis to yield the desired acid.[11]

A plausible and common laboratory-scale synthesis from the corresponding toluene derivative would involve a free-radical bromination of the benzylic methyl group. This method offers high selectivity for the benzylic position over the aromatic ring.[12]

Postulated Synthetic Pathway

Caption: Plausible two-step synthesis of the target intermediate.

Protocol: Radical Bromination of 2-Chloro-5-iodotoluene

This protocol is a generalized procedure based on standard methods for benzylic bromination.[12]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-5-iodotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating at the top of the solvent.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water and brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel to yield pure this compound.[1]

Chemical Reactivity and Synthetic Applications

The core value of this intermediate lies in the ability to selectively functionalize its three reactive sites. The typical order of reactivity is: Benzylic Bromide > Aryl Iodide > Aryl Chloride.

Caption: Orthogonal reactivity of this compound.

Site 1: The Benzylic Bromide (SN2 Reactions)

The benzylic bromide is the most labile group and an excellent electrophile for SN2 reactions. This allows for the straightforward attachment of the benzyl moiety to a wide range of nucleophiles under mild conditions, typically using a weak base in a polar aprotic solvent.

Example Application: Synthesis of an Ether Linkage

This protocol describes the reaction with an alcohol to form an ether, a common structural motif in pharmaceuticals.

-

Setup: To a solution of a primary or secondary alcohol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Then, add a solution of this compound (1.05 eq) in the same solvent dropwise.

-